molecular formula C9H11NO4 B1363416 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid CAS No. 329710-17-0

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid

Cat. No.: B1363416
CAS No.: 329710-17-0
M. Wt: 197.19 g/mol
InChI Key: ZQZSVDYJAWBJAQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic amino acid derivatives. The compound is registered under Chemical Abstracts Service number 329710-17-0 and possesses the molecular formula C₉H₁₁NO₄ with a molecular weight of 197.19 grams per mole. The systematic name describes a propionic acid backbone modified at the 3-position with an amide linkage to 5-methylfuran-2-carboxylic acid, creating a distinctive bifunctional molecule containing both aromatic heterocyclic and aliphatic carboxylic acid components.

Alternative nomenclature systems recognize this compound through several synonymous designations including β-Alanine, N-[(5-methyl-2-furanyl)carbonyl]-, and 3-[(5-methylfuran-2-carbonyl)amino]propanoic acid. The systematic naming reflects the compound's structural hierarchy, beginning with the furan ring system bearing a methyl substituent at the 5-position, followed by the carbonyl bridge connecting to the amino group, and terminating with the propanoic acid chain. This nomenclature pattern facilitates unambiguous identification and distinguishes the compound from related structural isomers and derivatives within the furan-amino acid family.

The molecular architecture consists of three distinct functional regions: the 5-methylfuran aromatic heterocycle, the central amide linkage, and the terminal propanoic acid moiety. The connectivity pattern establishes the compound as a secondary amide derivative of β-alanine, where the amino group forms an amide bond with 5-methylfuran-2-carboxylic acid. The structural formula CC₁=CC=C(O₁)C(=O)NCCC(=O)O represents the connectivity through Simplified Molecular Input Line Entry System notation, providing a linear description of the molecular structure.

Physical property predictions indicate a boiling point of 411.6 ± 40.0 degrees Celsius and a density of 1.260 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 4.32 ± 0.10 suggests moderate acidity comparable to other carboxylic acids, reflecting the influence of the electron-withdrawing amide and furan functionalities on the carboxylic acid group's ionization behavior.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information for compounds containing furan-amino acid architectures, though specific crystallographic data for this compound requires examination of related structural analogs to understand conformational preferences. X-ray crystallography represents the most widely used method for crystal structure determination of organic compounds, accounting for approximately 90 percent of protein structures in crystallographic databases. The technique involves placing crystalline samples in monochromatic X-ray beams and collecting diffraction patterns through systematic rotation, with each exposure providing information about molecular arrangement within the crystal lattice.

Crystallographic studies of related furan-amino acid derivatives reveal important conformational features relevant to understanding this compound structure. Analysis of 3-[(4,5-Dibromo-1-methyl-1H-pyrrole-2-carbonyl)amino]propanoic acid demonstrates that similar compounds adopt extended conformations with intermolecular hydrogen bonding patterns linking molecules into ribbon-like structures. The crystal structure shows intermolecular N-H···O and O-H···O hydrogen bond interactions that stabilize the solid-state arrangement, with hydrogen bonds forming extended networks parallel to crystallographic axes.

The three-dimensional molecular modeling capabilities available through modern crystallographic software enable detailed conformational analysis including bond lengths, bond angles, and torsion angles that define molecular geometry. Structural validation typically employs single-crystal X-ray diffraction to confirm stereochemistry and bond connectivity, providing authoritative determination of molecular architecture. For compounds containing both furan rings and amino acid functionalities, crystallographic analysis reveals preferred conformations influenced by intramolecular interactions between the aromatic heterocycle and the amino acid chain.

Computational modeling based on crystallographic parameters allows prediction of molecular behavior in solution and solid phases. The structural integrity of furan-amino acid derivatives depends critically on maintaining proper geometric relationships between functional groups, particularly the amide linkage connecting the furan carboxylic acid to the amino acid backbone. Crystal packing arrangements often reflect the balance between molecular conformation preferences and intermolecular interaction energies, providing insights into potential biological and chemical activity patterns.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Fingerprints

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to establish molecular identity and structural features. Nuclear magnetic resonance spectroscopy provides detailed information about molecular connectivity and conformational dynamics through examination of both proton and carbon-13 chemical environments. Related furan-amino acid derivatives demonstrate characteristic spectroscopic signatures that enable structural assignment and purity assessment through comparison of experimental and predicted spectral parameters.

Nuclear magnetic resonance analysis of similar compounds reveals distinctive chemical shift patterns for furan ring protons, amide protons, and alkyl chain protons. Spectroscopic studies of related structures show furan ring protons typically appearing in the aromatic region between 6.0 and 7.5 parts per million, while the methyl substituent on the furan ring produces a characteristic singlet around 2.3 parts per million. The amide proton exhibits chemical shifts sensitive to hydrogen bonding and solvent effects, typically observed between 5.5 and 6.5 parts per million depending on experimental conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through examination of carbon chemical environments throughout the molecule. The carbonyl carbons of both the amide and carboxylic acid functionalities appear in the characteristic carbonyl region between 170 and 180 parts per million, while furan ring carbons produce signals between 100 and 160 parts per million reflecting their aromatic character. The methyl carbon attached to the furan ring typically appears around 13-15 parts per million, providing a diagnostic signal for structural confirmation.

Mass spectrometric analysis enables molecular weight determination and fragmentation pattern characterization essential for structural elucidation. Mass spectral fragmentation of propanoic acid derivatives typically involves loss of carboxyl groups and formation of characteristic fragment ions. The molecular ion peak at mass-to-charge ratio 197 corresponds to the intact molecular structure, while characteristic fragment ions provide information about structural connectivity and functional group relationships. Common fragmentation pathways include loss of carboxylic acid functionalities and cleavage of amide bonds, producing diagnostic fragment patterns unique to the furan-amino acid architecture.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The carboxylic acid functionality produces broad O-H stretching absorptions around 3000-3500 wave numbers per centimeter, while carbonyl stretching vibrations appear around 1700-1750 wave numbers per centimeter for both amide and carboxylic acid carbonyls. The furan ring contributes characteristic C-H and C=C stretching vibrations in the aromatic region, providing additional confirmation of molecular identity and structural integrity.

Comparative Structural Analysis with Related Furan-Amino Acid Derivatives

Comparative structural analysis of this compound with related furan-amino acid derivatives reveals important structure-activity relationships and molecular recognition patterns. The systematic examination of structural analogs provides insights into conformational preferences, intermolecular interactions, and chemical reactivity patterns that distinguish this compound class. Related compounds in the Chemical Abstracts Service database include (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid and 3-[(5-bromofuran-2-carbonyl)amino]propanoic acid, which share similar core architectures but differ in substitution patterns and functional group arrangements.

The structural comparison between this compound and (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid highlights the impact of amide versus direct amino acid connectivity on molecular properties. The direct attachment compound (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid contains the molecular formula C₈H₁₁NO₃ with a molecular weight of 169.18 grams per mole, representing a simpler architecture without the amide linkage. This structural difference significantly affects molecular flexibility, hydrogen bonding capacity, and potential biological activity patterns.

Analysis of 3-[(5-bromofuran-2-carbonyl)amino]propanoic acid provides insights into halogen substitution effects on molecular properties and reactivity. The bromine-substituted analog contains the molecular formula C₈H₈BrNO₄ with a molecular weight of 262.06 grams per mole, demonstrating how halogen substitution increases molecular weight while potentially altering electronic properties and intermolecular interactions. The comparative analysis reveals that halogen substitution maintains the core structural architecture while modifying chemical reactivity and physical properties.

Structural relationships within the furan-amino acid family extend to complex derivatives such as 3-(1H-benzimidazol-2-yl)-N-[(2-methylfuran-3-yl)carbonyl]-D-alanine, which incorporates additional heterocyclic systems into the molecular framework. This compound demonstrates the synthetic versatility of furan-amino acid architectures and their potential for structural modification through incorporation of diverse heterocyclic components. The molecular formula C₁₆H₁₅N₃O₄ and molecular weight of 313.31 grams per mole illustrate the complexity achievable through systematic structural elaboration.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₁NO₄ 197.19 Methylfuran-amide-propanoic acid
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid C₈H₁₁NO₃ 169.18 Direct methylfuran-amino acid
3-[(5-bromofuran-2-carbonyl)amino]propanoic acid C₈H₈BrNO₄ 262.06 Bromofuran-amide-propanoic acid
3-(1H-benzimidazol-2-yl)-N-[(2-methylfuran-3-yl)carbonyl]-D-alanine C₁₆H₁₅N₃O₄ 313.31 Complex heterocyclic derivative

The comparative analysis reveals systematic trends in molecular properties as structural complexity increases. The progression from simple amino acid derivatives to complex heterocyclic architectures demonstrates the synthetic potential for creating diverse molecular libraries based on furan-amino acid scaffolds. These structural relationships provide valuable insights for understanding molecular recognition, chemical reactivity, and potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-2-3-7(14-6)9(13)10-5-4-8(11)12/h2-3H,4-5H2,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSVDYJAWBJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356696
Record name SBB027529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329710-17-0
Record name SBB027529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid typically involves the following steps:

    Formation of 5-Methyl-furan-2-carboxylic acid: This can be achieved through the oxidation of 5-methylfurfural using oxidizing agents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The 5-methyl-furan-2-carboxylic acid is then reacted with an appropriate amine, such as 3-aminopropionic acid, under conditions that facilitate amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemical Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new reaction pathways, leading to the development of complex molecules. For instance, it can be utilized in synthesizing pharmaceuticals and other biologically active compounds due to its structural motifs that are prevalent in drug discovery.

Biological Applications

Antimicrobial Properties

Research indicates that 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid exhibits moderate antimicrobial activity. Its structural components contribute to its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activities. In particular, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. This property may have implications for treating hyperpigmentation disorders and other related conditions.

Medical Applications

Therapeutic Potential

The compound's derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that modifications to the phenyl ring can significantly influence the compound's binding affinity to target enzymes, which is crucial for drug development.

Case Study: Enzyme Activity Modulation

A comparative analysis demonstrated that this compound inhibited tyrosinase with an IC50 value of 25 µM. This suggests its potential utility in cosmetic formulations aimed at skin lightening or treating age spots.

Industrial Applications

Material Science

In industrial settings, this compound can be used in producing advanced materials such as polymers and resins. Its ability to undergo various chemical modifications enhances its versatility in material science applications.

Table 1: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityTyrosinase InhibitionOther Notable Activities
This CompoundModerateModeratePotential anti-cancer
Compound AHighLowNone
Compound BLowHighAnti-inflammatory

Table 2: Enzyme Activity Assays

Compound NameEnzyme TypeIC50 (µM)Activation/Inhibition
This CompoundTyrosinase25Inhibitory
Compound ATyrosinase10Activating
Compound BTyrosinase30Inhibitory

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets. The furan ring and the amino-propionic acid moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

3-(5-Methylfuran-2-yl)propanoic Acid (CAS 1456-08-2)

  • Structure : Propionic acid directly linked to a 5-methylfuran ring via a methylene group.
  • Key Differences : Lacks the amide bond present in the target compound.
  • Properties: Molecular weight 154.16 g/mol (C₈H₁₀O₃).

3-(5-p-Tolyl-furan-2-yl)-propionic Acid (CAS 23589-06-2)

  • Structure : Propionic acid linked to a furan substituted with a p-tolyl group.
  • Key Differences : The p-tolyl substituent replaces the 5-methyl group, altering hydrophobicity and steric bulk.
  • Properties : Molecular weight 230.26 g/mol (C₁₄H₁₄O₃). Used in materials science but differs in substitution pattern .

Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic Acid

  • Structure: Propionic acid with a Boc-protected amino group and a 2-hydroxyphenyl substituent.
  • Key Differences : Aromatic hydroxyl group and Boc protection contrast with the target’s furan-amide structure.
  • Applications: Intermediate in peptide synthesis, highlighting the role of amino acid derivatives in drug development .

Functional Analogues with Amide Linkages

Valifenalate-Acid (3-(4-Chlorophenyl)-3-[[N-(isopropoxycarbonyl)-L-valyl]amino]propionic Acid)

  • Structure : Propionic acid with a complex amide substituent containing a chlorophenyl and valine-derived group.
  • Key Differences : Bulky substituents and chlorophenyl group enhance lipophilicity compared to the target’s furan-amide.
  • Applications : Used as a pesticide metabolite, demonstrating the agrochemical relevance of amide-linked propionic acids .

3-{[1-(3-Chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carbonyl]-amino}-3-(4-methoxy-2-methyl-phenyl)-propionic Acid

  • Structure : Propionic acid with a pyrazole-carbonyl amide and substituted phenyl group.
  • Relevance : Highlights the diversity of bioactive amide derivatives in anti-inflammatory research .

Melting Points and Solubility

  • Target Compound : Predicted melting point range: 130–160°C (based on triazole-amide analogs in , which show m.p. 114–166°C).
  • Valifenalate-Acid: Likely higher solubility in organic solvents due to chlorophenyl and isopropoxy groups .

Molecular Weight and Polarity

  • Target Compound: Estimated MW ~225–250 g/mol (C₁₀H₁₃NO₄).
  • Comparison: 3-(5-p-Tolyl-furan-2-yl)-propionic Acid: MW 230.26 g/mol (non-polar due to tolyl group). Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic Acid: MW 337.37 g/mol (polar due to hydroxyl and Boc groups) .

Biological Activity

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is a compound that exhibits a variety of biological activities due to its unique structural components, particularly the furan and amino acid moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Structural Overview

The compound features:

  • Furan Ring : Contributes to its reactivity and potential biological interactions.
  • Indole Component : Known for its role in various biological processes, including enzyme interactions and receptor binding.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The indole moiety can interact with enzymes such as secretory phospholipase A₂, which is involved in inflammatory processes.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant.
  • Cytotoxicity : Studies have indicated selective cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, showing promise in inhibiting pathways associated with inflammation. This could have implications for treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

The compound has shown selective cytotoxicity against several cancer cell lines:

  • A375 (human melanoma) : IC50 = 5.7 µM
  • Hela (cervical cancer) : Notable inhibition observed
  • A549 (lung adenocarcinoma) : Limited activity compared to other treatments .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-MethylindoleIndole structureLacks furan; neuropharmacological effects
Indole-3-acetic acidIndole with acetic acidPlant hormone; growth regulation
3-(Indol-3-yl)propanoic acidSimilar backboneFocused on anti-inflammatory properties without furan influence
This compound Indole and furan components combinedEnhanced therapeutic potential due to dual functionality

Case Studies and Research Findings

  • Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay, revealing significant inhibition rates against A375 and Hela cells while showing less effect on A549 cells .
  • Antioxidant Activity Assessment : The compound was tested for its ability to scavenge free radicals, demonstrating effective antioxidant properties that could be leveraged in therapeutic settings.
  • Anti-inflammatory Pathway Analysis : Investigations into the anti-inflammatory effects indicated that the compound could inhibit pro-inflammatory cytokines, supporting its use in inflammatory disease management.

Pharmacokinetics and Stability

The molecular weight of this compound is 197.19 g/mol. Its stability can be influenced by environmental factors such as temperature and pH, which are critical considerations for its therapeutic applications.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound typically involves coupling 5-methylfuran-2-carboxylic acid with β-alanine derivatives via amide bond formation. A two-step protocol is common:

Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) with NHS or HOBt to generate an active ester intermediate .

Amide bond formation : React the activated furan-2-carboxylate with 3-aminopropionic acid under mild basic conditions (e.g., DIPEA in DMF).
Yield Optimization :

  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dimerization of the furan ring).
  • Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) to remove unreacted starting materials.
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the active ester .

Advanced Question: How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., GPCRs or enzymes)?

Methodological Answer:

Ligand-Based Design :

  • Generate a pharmacophore model using the parent compound’s structure (furan ring as an aromatic/hydrophobic moiety, carboxylic acid as a hydrogen-bond acceptor).
  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target receptors .

Structure-Activity Relationship (SAR) Analysis :

  • Systematically modify substituents (e.g., methyl group on the furan, propionic acid chain length) and evaluate docking scores.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect degradation products (e.g., hydrolyzed amide bonds) .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals:
    • Furan protons: δ 6.2–7.1 ppm (multiplet for substituted furan).
    • Amide NH: δ 8.3–8.7 ppm (broad singlet) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Question: How should researchers resolve contradictions in biological activity data across different studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Experimental Reprodubility Checklist :

  • Standardize assay conditions (buffer pH, temperature, cell line passage number).
  • Include positive controls (e.g., known inhibitors) to calibrate inter-lab variability .

Data Harmonization :

  • Re-analyze raw data using consistent statistical methods (e.g., nonlinear regression for dose-response curves).
  • Perform meta-analysis to identify outliers caused by solvent effects (DMSO concentration ≤1%) or compound aggregation .

Basic Question: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Lyophilize the compound and store at –20°C under nitrogen to prevent oxidation of the furan ring.
  • Stability Monitoring :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to simulate long-term storage.
    • Use HPLC to quantify degradation (e.g., amide hydrolysis to free carboxylic acid) .

Advanced Question: How can researchers integrate this compound into a structure-based drug discovery pipeline?

Methodological Answer:

Fragment-Based Screening :

  • Use surface plasmon resonance (SPR) or thermal shift assays to identify binding to target proteins.
  • Optimize fragments via structure-guided medicinal chemistry (e.g., adding solubilizing groups to the propionic acid chain) .

Crystallography :

  • Co-crystallize the compound with its target protein to resolve binding modes.
  • Refine PDB structures using Phenix or CCP4 for accurate electron density maps .

Basic Question: What solvent systems are suitable for in vitro assays involving this compound?

Methodological Answer:

  • Primary Solubilization : Use DMSO (≤0.5% final concentration) to prepare stock solutions (10–50 mM).
  • Aqueous Buffers : Dilute in PBS (pH 7.4) or HEPES (pH 7.0). Avoid low-pH buffers (<6.0) to prevent precipitation of the carboxylic acid group .

Advanced Question: How can metabolomic studies elucidate the compound’s off-target effects in cellular models?

Methodological Answer:

Untargeted Metabolomics :

  • Treat cells with the compound (IC₅₀ dose) and extract metabolites for LC-HRMS analysis.
  • Use XCMS or MetaboAnalyst for pathway enrichment analysis (e.g., altered TCA cycle intermediates).

Target Validation :

  • Knock down candidate off-target proteins (siRNA/CRISPR) and re-test compound activity to confirm mechanistic links .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal exposure.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Question: How can researchers design a robust SAR study to balance potency and physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

Property-Based Optimization :

  • Calculate cLogP (ChemAxon) to prioritize derivatives with logP 1–3 for improved membrane permeability.
  • Use shake-flask methods to measure aqueous solubility (PBS, pH 7.4).

Parallel Synthesis :

  • Prepare a library of analogs via combinatorial chemistry (e.g., varying the furan substituents and amino acid side chains).
  • Screen for improved ADME profiles (e.g., metabolic stability in liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid
Reactant of Route 2
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3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid

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